molecular formula C8H12N2O3S B1609583 N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide CAS No. 539807-29-9

N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide

Cat. No. B1609583
CAS RN: 539807-29-9
M. Wt: 216.26 g/mol
InChI Key: AHZQSWQALJXNQV-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-N,N-dimethylsulfamide, also known as DMSO, is a colorless, odorless, and slightly oily liquid. It is a naturally occurring organic compound that has a wide range of uses in the medical, industrial, and scientific fields. DMSO has been used for many years as a solvent, a preservative, and a cryoprotectant. It is also used in the synthesis of a variety of compounds and in the synthesis of pharmaceuticals. Additionally, DMSO has been studied for its potential therapeutic effects, including the treatment of pain, inflammation, and joint diseases.

Scientific Research Applications

Peptide Synthesis and Organic Synthesis

N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide and related compounds have shown promising applications in peptide synthesis. For instance, p-Hydroxyphenyl dimethylsulfonium methyl sulfate (HODMSP·MeSO4−), which shares a structural motif with N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide, has been identified as an excellent water-soluble coupling reagent for peptide synthesis due to its high reactivity, product purity, and minimal racemization. This reagent facilitates the selective acylation of bifunctional residues such as Arg, Lys, Cys, and Tyr by controlling the pH of the reaction mixture, which is a critical aspect for synthesizing complex peptides like the molluscan neuropeptide FMRFamide (Kouge, Koizumi, Okai, & Kato, 1987).

properties

IUPAC Name

1-(dimethylsulfamoylamino)-3-hydroxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)9-7-4-3-5-8(11)6-7/h3-6,9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZQSWQALJXNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428946
Record name 1-(dimethylsulfamoylamino)-3-hydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide

CAS RN

539807-29-9
Record name 1-(dimethylsulfamoylamino)-3-hydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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